2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Overview
Description
“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is a non-steroidal anti-inflammatory compound . It is a member of naphthalenes and acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor .
Synthesis Analysis
The synthesis of this compound involves several methods. One method involves the cyanation of an acetal derived from 1-(6-methoxy-2-naphthyl)ethanone and (S, S)-2,4-pentanediol, followed by alkaline hydrolysis, and finally hydrogenolysis with a palladium catalyst . Another method involves the use of 2,6-diisopropylnaphthalene .Molecular Structure Analysis
The molecular formula of “this compound” is C14H14O3 . The molecular weight is 230.26 . The IUPAC Standard InChI is InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) .Chemical Reactions Analysis
The structure of the obtained products from the reactions involving “this compound” was confirmed by their IR, NMR, and mass spectrum .Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a melting point of 157°C . It is predicted to have a boiling point of 403.9±20.0 °C and a density of 1?±.0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications
Environmental Analysis and Characterization
The analytical methods for environmental samples, especially concerning naphthenic acids and their derivatives, have seen significant contributions. For instance, studies on chemical fingerprinting of naphthenic acids and oil sands process waters highlight the development of selective chemical methods to distinguish compounds from industrially derived sources versus those from natural weathering. High-resolution mass spectrometry techniques have advanced the speciation of these compounds, including monocarboxylic naphthenic acids, contributing significantly to environmental forensics for source differentiation and pollution tracking (Headley et al., 2013).
Degradation and Environmental Impact
The biodegradation and fate of compounds structurally related to 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid, like ethyl tert-butyl ether (ETBE) in soil and groundwater, have been extensively reviewed. These studies focus on microbial degradation pathways, the influence of environmental conditions on degradation rates, and the impact of co-contaminants. Such research contributes to understanding the environmental behaviors of complex organic compounds and informs remediation strategies (Thornton et al., 2020).
Analytical and Detection Methods
Recent advances in analytical techniques for detecting and characterizing naphthenic acids in environmental matrices underscore the importance of accurate, sensitive methods. Mass spectrometric characterization, for instance, plays a crucial role in identifying the diverse and complex structures of naphthenic acids, including those related to this compound. This research is vital for assessing the toxicity and environmental impact of these substances (Headley et al., 2009).
Toxicity and Environmental Health
Investigations into the toxicity and potential health risks of compounds found in electronic cigarettes, which could include derivatives similar to this compound, illustrate the broader implications of chemical exposure. These studies have identified carcinogenic agents and other hazardous compounds in both liquid and gas phases, highlighting the importance of understanding the health impacts of chemical compounds in various contexts (Shin, 2013).
Mechanism of Action
Target of Action
The primary target of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
“this compound” acts as a non-selective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The inhibition of the cyclooxygenase enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever symptoms.
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body
Result of Action
The molecular and cellular effects of “this compound” are primarily related to its anti-inflammatory, analgesic, and antipyretic properties . By inhibiting the production of prostaglandins, it reduces inflammation and pain, and can also reduce fever.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect its stability and activity.
Safety and Hazards
Future Directions
The future directions for “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” could involve further exploration of its anti-inflammatory, analgesic, and antipyretic properties . More research could also be conducted to improve the synthesis methods and understand the chemical reactions involving this compound .
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9(14(15)16)18-13-6-4-10-7-12(17-2)5-3-11(10)8-13/h3-9H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNHSOQKEUDCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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